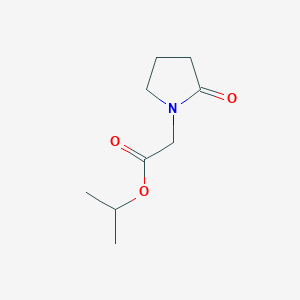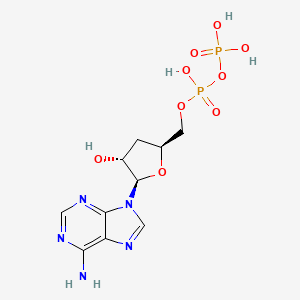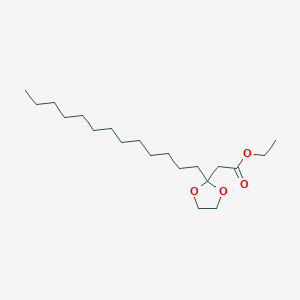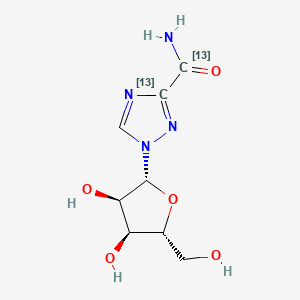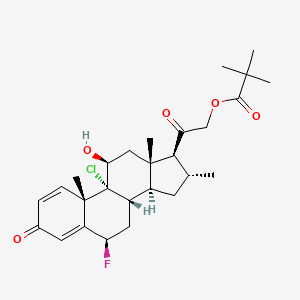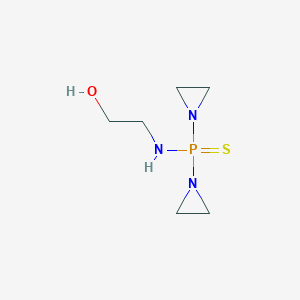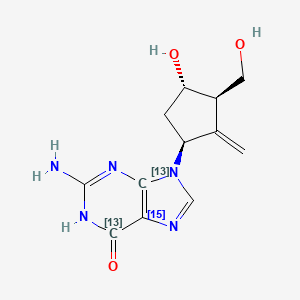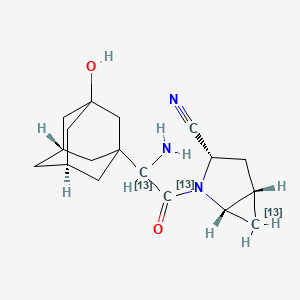
Saxagliptin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin-13C3 is a labeled compound of saxagliptin, which is an oral hypoglycemic drug used in the treatment of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones in the body, thereby enhancing insulin secretion and lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several steps, starting from the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale chemical reactors and advanced purification techniques such as crystallization and chromatography. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Saxagliptin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include 5-hydroxy saxagliptin and other derivatives that retain the core structure of the parent compound .
Scientific Research Applications
Saxagliptin-13C3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
Mechanism of Action
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, saxagliptin enhances insulin secretion, reduces glucagon release, and ultimately lowers blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor, used in the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to saxagliptin.
Uniqueness
Saxagliptin-13C3 is unique due to its specific labeling with carbon-13, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification of the compound in biological systems .
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1 |
InChI Key |
QGJUIPDUBHWZPV-VQGXPLCCSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


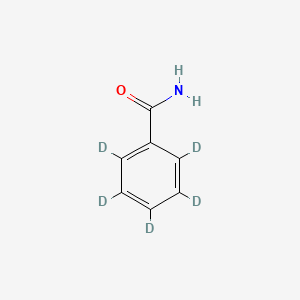
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
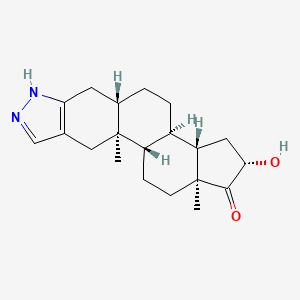
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
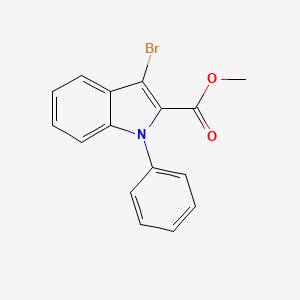
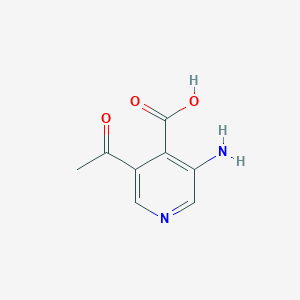
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
